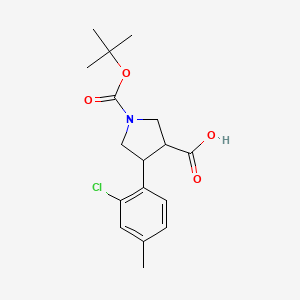
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₄ClNO₅
- CAS Number : 1354485-98-5
The presence of the tert-butoxycarbonyl (Boc) group and the chloro-substituted aromatic ring are critical for its biological activity.
Anticoagulant Properties
One of the significant areas of research surrounding this compound is its role as an intermediate in the synthesis of anticoagulants, particularly Eribaxaban, which is a direct factor Xa inhibitor. Studies have shown that derivatives of this compound exhibit high affinity for human factor Xa, making them potential candidates for the treatment and prevention of thromboembolic disorders .
The biological activity is primarily attributed to its ability to inhibit factor Xa, which plays a crucial role in the coagulation cascade. By inhibiting this enzyme, the compound can effectively reduce thrombin generation and platelet activation, leading to an anticoagulant effect. This mechanism is vital in clinical settings for patients at risk of venous thromboembolism (VTE) following surgical procedures such as total knee replacement (TKR) .
Clinical Trials
Recent clinical trials involving Eribaxaban have demonstrated its efficacy in preventing VTE in patients undergoing orthopedic surgeries. The results indicated a significant reduction in the incidence of postoperative thrombosis compared to standard anticoagulant therapies .
Comparative Studies
A comparative study analyzed various derivatives of this compound against established anticoagulants. The study found that certain derivatives exhibited superior pharmacokinetic profiles and lower bleeding risks, highlighting their potential as safer alternatives in anticoagulation therapy .
Table 1: Comparison of Biological Activities
Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-10-5-6-11(14(18)7-10)12-8-19(9-13(12)15(20)21)16(22)23-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCVWYQXUQWCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















